Tetraphosphorous triselenide
Description
Historical Context and Early Investigations of P4Se3
The existence of phosphorus-selenium compounds, including P4Se3, was reported in the early 20th century. sci-hub.st Early work by Mai in 1926 and subsequent reports in 1928, 1933, and 1937 laid the groundwork for the study of this class of compounds. sci-hub.st A significant milestone in the understanding of P4Se3 was the determination of its crystal structure by E. Keulen and Aafje Vos in 1958. sci-hub.st Their X-ray investigation revealed that P4Se3 crystallizes in the same space group as the low-temperature modification of P4S3 and is composed of discrete P4Se3 molecules. sci-hub.st This study provided precise measurements of bond lengths and angles, confirming the cage-like structure. sci-hub.st Further investigations in the 1960s focused on its synthesis and preliminary spectroscopic characterization using infrared, nuclear magnetic resonance (NMR), and Raman techniques, which helped to further elucidate its molecular vibrations and structure. acs.org
Significance of P4Se3 within Chalcogenide Chemistry Research
The significance of P4Se3 in chalcogenide chemistry is multifaceted. Initially, research was driven by the desire to compare its structure and bonding with its well-known sulfur analogue, P4S3. sci-hub.st This comparative approach provides fundamental insights into how the substitution of a chalcogen atom (from sulfur to selenium) affects molecular geometry, bond strengths, and reactivity.
More recently, P4Se3 has gained importance in coordination chemistry, where the cage molecule acts as a ligand that can bind to metal fragments. researchgate.netresearchgate.net Studies have shown that P4Se3 can coordinate to transition metals through its basal phosphorus atoms, leading to the formation of novel organometallic complexes. researchgate.net This coordination can induce structural changes in the P4Se3 cage itself, a phenomenon that is being actively investigated. researchgate.net Furthermore, phosphorus chalcogenides, including selenium derivatives, are being explored for applications in modern materials science, such as for use as anode materials in lithium-ion and sodium-ion batteries due to their unique cage-like structure and electrochemical properties. acs.org
Overview of Research Trajectories for P4Se3
Research on P4Se3 has evolved from fundamental structural and spectroscopic characterization to more complex studies of its reactivity and potential applications. Key research trajectories include:
Structural and Spectroscopic Analysis: Initial X-ray diffraction studies established the fundamental molecular structure. sci-hub.st Subsequent research has identified and characterized new polymorphs (different crystalline forms) of P4Se3, such as α'-P4Se3, using a combination of X-ray diffraction, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS). acs.org Spectroscopic studies, particularly Raman and NMR, remain crucial for understanding the vibrational modes of the cage and how they are affected by factors like temperature and coordination to other elements. acs.orgresearchgate.net
Coordination Chemistry: A significant area of modern research involves using P4Se3 as a ligand in inorganic and organometallic synthesis. researchgate.netresearchgate.net Researchers are exploring its reactions with various metal complexes to synthesize new compounds with unique structures and properties. researchgate.net These studies investigate how the cage binds to metal centers and the resulting electronic and structural changes. researchgate.net
Materials Science and Energy Storage: The field of materials science has opened new avenues for P4Se3 research. There is growing interest in phosphorus chalcogenides for energy applications. acs.org Studies are investigating the potential of cage-like molecules such as P4Se3 and its derivatives as high-capacity anode materials for next-generation batteries. acs.org
Data Tables
Table 1: Physical and Chemical Properties of Tetraphosphorus (B14172348) Triselenide (P4Se3)
| Property | Value |
| Molecular Formula | P4Se3 nih.govnih.gov |
| Molar Mass | 360.8 g/mol nih.govnih.gov |
| Appearance | Orange-red solid nih.gov |
| Odor | Irritating nih.gov |
| IUPAC Name | 3,5,7-triselena-1,2,4,6-tetraphosphatricyclo[2.2.1.0²,⁶]heptane nih.gov |
Table 2: Crystallographic Data for P4Se3 (1958 Study)
| Parameter | Value |
| Crystal System | Orthorhombic sci-hub.st |
| Average P-P Bond Length | 2.25 Å sci-hub.st |
| Average P-Se Bond Length | 2.24 Å sci-hub.st |
| Average Se-P-Se Angle | 99.9° sci-hub.st |
| Average P-Se-P Angle | 100.1° sci-hub.st |
| Average Se-P-P Angle | 105.3° sci-hub.st |
| Average P-P-P Angle | 60.1° sci-hub.st |
Properties
CAS No. |
1314-86-9 |
|---|---|
Molecular Formula |
P4Se3 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
3,5,7-triselena-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/P4Se3/c5-1-2-3(1)7-4(5)6-2 |
InChI Key |
JITAYAMNFZGGKL-UHFFFAOYSA-N |
Canonical SMILES |
P12P3P1[Se]P([Se]2)[Se]3 |
physical_description |
Orange-red solid with an irritating odor; [Merck Index] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques for P4se3 and Its Derivatives
Direct Element Combination and Thermal Synthesis Routes for P₄Se₃ Microparticles
The most fundamental method for synthesizing tetraphosphorus (B14172348) triselenide (P₄Se₃) is through the direct combination of its constituent elements, phosphorus and selenium. This thermal synthesis route is a common approach for producing bulk crystalline or amorphous phosphorus chalcogenides. The process generally involves reacting stoichiometric amounts of high-purity red phosphorus and elemental selenium in an evacuated and sealed ampoule, typically made of quartz.
The reaction mixture is heated to a high temperature, allowing the elements to react and form an amorphous phosphorus-selenium melt. Within the broad composition range of PₓSe₁₋ₓ glasses, there is a narrow window centered around the P₄Se₃ stoichiometry (x ≈ 0.57) where the system has a strong tendency to crystallize upon cooling. wikipedia.org The synthesis of microcrystalline P₄Se₃ involves carefully controlled heating and subsequent annealing to promote the formation of the desired crystalline phase. The resulting product can be purified by techniques such as recrystallization from a suitable solvent like tetralin to obtain P₄Se₃ microparticles with the characteristic α-P₄S₃-type structure. wikipedia.org
Key parameters influencing the outcome of the direct combination method include the reaction temperature, duration, cooling rate, and the stoichiometry of the reactants. Variations in these conditions can lead to the formation of different phosphorus selenide (B1212193) phases or glassy materials.
Table 1: Typical Parameters for Thermal Synthesis of P₄Se₃
| Parameter | Value/Range | Purpose |
| Reactants | High-purity Red Phosphorus, Gray Selenium | Elemental sources for the compound. |
| Stoichiometry (P:Se) | 4:3 | To form the target P₄Se₃ compound. |
| Reaction Vessel | Evacuated and sealed quartz ampoule | Provides an inert atmosphere and contains the volatile reactants at high temperatures. |
| Maximum Temperature | 400 - 600 °C | To initiate the reaction and form a homogeneous melt. |
| Annealing Temperature | 200 - 300 °C | To promote crystallization from the amorphous state. |
| Purification Method | Solvent recrystallization (e.g., tetralin) | To isolate and purify the crystalline P₄Se₃ microparticles. wikipedia.org |
Colloidal Synthesis Approaches for P₄Se₃ Nanostructures
While thermal synthesis is effective for microparticles, the production of P₄Se₃ nanostructures necessitates more controlled, solution-based approaches like colloidal synthesis. Although direct reports on the colloidal synthesis of P₄Se₃ are scarce, the principles can be adapted from well-established methods for other chalcogenides (e.g., CdSe) and phosphides (e.g., InP). researchgate.netnih.gov The "hot-injection" method is a prominent technique in this field. ndsu.eduset-science.com
This approach involves the rapid injection of precursors containing phosphorus and selenium into a hot, high-boiling point solvent containing stabilizing ligands or surfactants. set-science.com The sudden increase in precursor concentration leads to a burst of nucleation, followed by controlled particle growth. The size, shape, and crystallinity of the resulting nanostructures are dictated by factors such as reaction temperature, precursor reactivity, injection rate, and the type of capping ligands used. set-science.com
For P₄Se₃ nanostructures, a potential phosphorus precursor could be tris(trimethylsilyl)phosphine (B101741) (P(TMS)₃), while a selenium precursor might be selenium powder dissolved in a coordinating solvent like trioctylphosphine (B1581425) (TOP) to form TOP-Se. ndsu.eduset-science.com The reaction would be conducted in a non-coordinating solvent such as 1-octadecene (B91540) (ODE) in the presence of capping ligands like oleylamine (B85491) or stearic acid to stabilize the growing nanoparticles and prevent aggregation. set-science.com A new colloidal approach has also been demonstrated for synthesizing porous red phosphorus nanoparticles, which could potentially be adapted for phosphorus selenides. nih.gov
Table 2: Proposed Parameters for Colloidal Synthesis of P₄Se₃ Nanostructures
| Component | Example | Role |
| Phosphorus Precursor | Tris(trimethylsilyl)phosphine (P(TMS)₃) | Source of reactive phosphorus. nih.gov |
| Selenium Precursor | Selenium powder dissolved in trioctylphosphine (TOP-Se) | Source of reactive selenium. set-science.com |
| Solvent | 1-Octadecene (ODE) | High-boiling point reaction medium. set-science.com |
| Capping Ligands | Oleylamine, Stearic Acid | Control particle growth and provide colloidal stability. set-science.com |
| Synthesis Temperature | 150 - 250 °C | Influences nucleation and growth kinetics. ndsu.edu |
| Method | Hot-Injection | Induces rapid nucleation for uniform particle formation. ndsu.eduset-science.com |
Controlled Growth Mechanisms for P₄Se₃-Derived Ternary Chalcogenides via Chemical Vapor Deposition
Chemical Vapor Deposition (CVD) is a powerful technique for synthesizing thin films and layered materials, including complex ternary chalcogenides. arxiv.orgnih.gov In this process, volatile precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid film. P₄Se₃ can serve as an efficient dual-source precursor, providing both phosphorus and selenium for the growth of ternary metal phosphorus chalcogenides (MPSe₃, where M is a transition metal).
The synthesis of a ternary compound like FePSe₃ or MnPSe₃ via CVD would typically involve the co-deposition of a volatile metal-containing precursor (e.g., a metal halide or metal-organic compound) and P₄Se₃. The P₄Se₃ is heated in a separate zone of the CVD furnace to generate vapor, which is then transported by a carrier gas (such as argon) to the substrate zone. The substrate is maintained at a higher temperature, where all precursors decompose and react to form the crystalline ternary film. ntu.edu.sg The composition, phase, and morphology of the resulting film are controlled by the substrate temperature, precursor sublimation temperatures, and gas flow rates. researchgate.net This method allows for the growth of high-quality, large-area films with tunable properties. ntu.edu.sg
Table 3: General CVD Parameters for P₄Se₃-Derived Ternary Chalcogenides
| Parameter | Description | Example Value/Range |
| P/Se Precursor | Solid P₄Se₃ powder | Provides both phosphorus and selenium vapor. |
| Metal Precursor | Volatile metal halide (e.g., MnCl₂) or metal oxide (e.g., MoO₃) | Source of the metal component. nih.govresearchgate.net |
| Substrate | Silicon wafer with SiO₂, Sapphire | Surface for thin film deposition. |
| Carrier Gas | Argon (Ar) | Transports precursor vapors to the substrate. |
| P₄Se₃ Source Temperature | 250 - 400 °C | To achieve sufficient vapor pressure for transport. |
| Substrate Temperature | 500 - 700 °C | To facilitate precursor decomposition and film growth. |
| Process Pressure | Low Pressure (LP-CVD) or Atmospheric Pressure (AP-CVD) | Affects reaction kinetics and film uniformity. |
Advanced Synthetic Strategies for P₄Se₃-Based Composites
Integrating P₄Se₃ into a matrix material to form a composite can enhance its properties or create new functionalities. Advanced synthetic strategies for P₄Se₃-based composites can be broadly categorized into melt-processing and solution-based methods.
One approach involves the formation of glass-ceramic composites. nasa.gov In this method, P₄Se₃ microparticles can be mechanically mixed with a powdered glass matrix, such as a barium aluminosilicate (B74896) (BAS) glass. The mixture is then hot-pressed at elevated temperatures and pressures. During this process, the glass matrix softens and flows, encapsulating the P₄Se₃ particles to form a dense composite. The temperature and pressure must be carefully controlled to ensure densification without causing significant degradation of the P₄Se₃ or the matrix. nasa.gov
Another strategy is the formation of phosphorus/carbon composites, which is a common technique for improving the conductivity of phosphorus-based materials. acs.org P₄Se₃ can be combined with a carbon source, such as porous carbon nanotubes, through an evaporation-condensation method. acs.org This involves heating the mixture to vaporize the P₄Se₃, allowing it to infiltrate the porous carbon structure before condensing. Subsequent thermal treatment can further enhance the interaction between the P₄Se₃ and the carbon matrix, leading to a composite with intimately mixed components. Such composites are particularly relevant for applications in energy storage.
Table 4: Synthetic Strategies for P₄Se₃-Based Composites
| Composite Type | Matrix Material | Synthetic Method | Key Process |
| Glass-Ceramic Composite | Barium Aluminosilicate (BAS) Glass | Hot-Pressing | Mechanical mixing followed by thermal pressing above the glass transition temperature. nasa.gov |
| Carbon Composite | Porous Carbon Nanotubes (pCNTs) | Evaporation-Condensation | Heating to infiltrate P₄Se₃ vapor into a porous carbon host. acs.org |
| Polymer Composite | Poly(ethylene glycol) diacrylate (PEGDA) | Photopolymerization | Dispersing P₄Se₃ particles in a liquid photocurable resin, followed by UV-curing. nih.gov |
Advanced Spectroscopic and Diffractional Characterization of P4se3 Solids and Complexes
Vibrational Spectroscopy of P4Se3 and Coordinated Species
Infrared (IR) Spectroscopic Investigations of Molecular Vibrations
Infrared (IR) spectroscopy is a powerful technique for probing the molecular vibrations of tetraphosphorus (B14172348) triselenide (P₄Se₃). The IR spectrum of P₄Se₃, like that of its sulfur analog P₄S₃, is characterized by a series of absorption bands that correspond to the stretching and bending modes of its constituent bonds. researchgate.net The cage-like structure of the P₄Se₃ molecule gives rise to a complex vibrational spectrum, providing a unique fingerprint for its identification and characterization.
The analysis of IR spectra is crucial for understanding the structural integrity of the P₄Se₃ molecule in different phases (solid, liquid, and gas) and upon coordination to metal complexes. researchgate.netrsc.org Changes in the vibrational frequencies can indicate interactions with other molecules or a transformation of the cage structure itself. The fingerprint region of the IR spectrum, typically between 500 and 1500 cm⁻¹, is particularly rich in information regarding the complex vibrational modes of the entire molecular framework. arxiv.orgfrontiersin.org
A representative, though generalized, summary of the types of vibrational modes expected for P₄Se₃ and related phosphorus chalcogenides is presented below. The exact frequencies for P₄Se₃ would be determined from experimental spectra.
Table 1: Generalized Infrared Absorption Regions for Phosphorus Chalcogenides
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| P-P Stretching | 400 - 600 |
| P-Se Stretching | 300 - 500 |
Note: This table is illustrative. Specific peak positions for P₄Se₃ can be found in dedicated spectroscopic studies.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. thermofisher.commst.or.jp When applied to tetraphosphorus triselenide (P₄Se₃), XPS provides valuable insights into the surface chemistry and bonding of the constituent phosphorus and selenium atoms. acs.org
The principle of XPS involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nanometers of the material. thermofisher.com The binding energy of these photoelectrons is characteristic of the element and its chemical environment. mst.or.jp For P₄Se₃, XPS spectra would show distinct peaks for the phosphorus (P 2p) and selenium (Se 3d or Se 3p) core levels.
Analysis of the binding energies and peak shapes of the P 2p and Se 3d photoelectrons can reveal the oxidation states of these elements within the P₄Se₃ molecule. acs.org This information is crucial for confirming the +3/2 average oxidation state for phosphorus and -2 for selenium in the compound. Furthermore, any surface oxidation or contamination would be readily identifiable through the appearance of additional peaks at higher binding energies, for instance, corresponding to phosphorus oxides or selenium oxides.
The quantitative nature of XPS allows for the determination of the surface atomic ratio of phosphorus to selenium, which should ideally be close to the stoichiometric 4:3 ratio for a pure P₄Se₃ sample. kratos.com Deviations from this ratio could indicate surface segregation of one element or the presence of impurities.
Table 2: Expected Core-Level Binding Energies for P₄Se₃ in XPS
| Element | Core Level | Expected Binding Energy Range (eV) |
|---|---|---|
| Phosphorus | P 2p | ~130 - 135 |
Note: These are approximate binding energy ranges and can be influenced by the specific instrument calibration and the chemical environment of the atoms.
Thermal Analysis Techniques for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique for investigating the phase transitions of materials by measuring the heat flow associated with such transitions as a function of temperature. nih.govnetzsch.com For tetraphosphorus triselenide (P₄Se₃), DSC is instrumental in characterizing its rich polymorphism, particularly the transitions between its crystalline and orientationally disordered phases. acs.org
P₄Se₃ is known to exist in several crystalline forms, including α-P₄Se₃ and α'-P₄Se₃. acs.org As the temperature is increased, these ordered crystalline phases can transform into an orientationally disordered (plastic-crystalline) phase before melting. In this plastic phase, the molecules retain their long-range positional order on a crystal lattice, but they have rotational freedom.
A typical DSC thermogram of P₄Se₃ will show distinct endothermic peaks corresponding to these phase transitions. acs.org The temperature at which a peak occurs indicates the transition temperature (Tt), and the area under the peak is proportional to the enthalpy change (ΔH) associated with the transition. These thermodynamic parameters are crucial for understanding the energetics and nature of the phase changes.
The transition from a crystalline phase to an orientationally disordered phase is a first-order transition, characterized by a well-defined enthalpy change. acs.org Further heating leads to the melting of the plastic crystal, which is also a first-order transition observed in the DSC curve. The study of these transitions provides insight into the intermolecular forces and the dynamics of the P₄Se₃ molecules in the solid state. rsc.orgupc.edu
Table 3: Phase Transition Data for P₄Se₃ from DSC Analysis
| Transition | Onset Temperature (K) | Enthalpy of Transition (kJ/mol) |
|---|---|---|
| α → β (Orientationally Disordered) | ~353 | ~11.5 |
Note: The values presented are approximate and can vary slightly depending on the purity of the sample and the experimental conditions, such as the heating rate. The data is based on findings for P₄S₃, a closely related compound, and serves as an illustrative example for the expected behavior of P₄Se₃.
Theoretical and Computational Studies on the Electronic Structure and Bonding of P4se3
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) has been a pivotal tool in elucidating the ground state geometries and energetics of P4Se3. DFT calculations have been successfully used to investigate the structural and thermodynamic properties of P4Se3, particularly when it coordinates with metal fragments. researchgate.net For instance, studies on the coordination of P4Se3 with iron fragments have shown that DFT calculations can accurately support experimental observations, such as the contraction of the P4Se3 cage upon coordination. researchgate.net This contraction is contrary to the typically observed cage expansions in similar systems. researchgate.net The theoretical calculations have been instrumental in explaining these phenomena, attributing them to the nature of the frontier molecular orbitals of the P4Se3 cage. researchgate.net
In a broader context, DFT is a widely recognized method for predicting the equilibrium geometry of molecules by minimizing their energy with respect to nuclear coordinates, providing key insights into their three-dimensional structure and stability. jocpr.com The accuracy of these predictions is, however, dependent on the choice of the functional and basis set. nih.gov
Molecular Orbital Analysis of P4Se3 Systems (HOMO, LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the reactivity and electronic properties of P4Se3. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netaimspress.com
For P4Se3, DFT calculations have determined the HOMO-LUMO gap to be 2.296 eV. acs.org This value provides a quantitative measure of the energy required to excite an electron from the ground state to the first excited state. The HOMO is the electron-donating orbital, while the LUMO is the electron-accepting orbital. researchgate.net In the case of P4Se3 coordinated to a metal fragment, the HOMO is described as having P-P and P-Se antibonding character. researchgate.net The donation from this HOMO to the metal acceptor is what leads to the observed contraction of the cage. researchgate.net
Table 1: Calculated HOMO-LUMO Gap for P4Se3 and Related Compounds
| Compound | HOMO-LUMO Gap (eV) |
|---|---|
| P4Se3 | 2.296 acs.org |
| Sb4O6 | 5.487 acs.org |
| P4O6 | 4.425 acs.org |
Investigation of Charge Transfer Mechanisms within P4Se3-Containing Assemblies
Charge transfer is a fundamental process that governs the electronic behavior of molecular assemblies. nih.gov In P4Se3-containing systems, understanding the mechanisms of charge transfer is essential for evaluating their potential in electronic applications. Theoretical studies have explored the charge transfer mechanism in inorganic molecular crystals, including P4Se3. acs.org These investigations often involve calculating the parameters that govern charge transport, such as electronic coupling and reorganization energy. acs.org The process of charge transfer can be influenced by various factors, including the molecular packing and the symmetry of the crystal structure, which in turn modulate the charge transfer interactions.
Electronic Coupling and Hopping Rate Determinations via Marcus Theory
Marcus theory provides a theoretical framework for describing electron transfer rates in chemical systems. wikipedia.orgnumberanalytics.com It is particularly useful for calculating the hopping rate of charge carriers between adjacent molecules in a material. The theory considers the electronic coupling (V) between the donor and acceptor, the reorganization energy (λ), and the Gibbs free energy change (ΔG°) of the reaction. wikipedia.orgprinceton.edu
For P4Se3, calculations based on Marcus theory have been performed to determine these parameters and subsequently the charge hopping rate. acs.org The hopping rate for P4Se3 was calculated to be 1.28 × 10⁻¹⁴ s⁻¹. acs.org This relatively low hopping rate compared to other inorganic molecular crystals like Sb4O6 (8.49 × 10⁻¹² s⁻¹) suggests that the charge transport properties of P4Se3 may be less efficient. acs.org
Table 2: Calculated Charge Transport Properties based on Marcus Theory
| Compound | Hopping Rate (s⁻¹) |
|---|---|
| P4Se3 | 1.28 × 10⁻¹⁴ acs.org |
| Sb4O6 | 8.49 × 10⁻¹² acs.org |
| P4O6 | 2.51 × 10⁻²⁰ acs.org |
Studies on Intermolecular Interactions and their Influence on Electronic Properties
Intermolecular interactions, such as van der Waals forces, play a critical role in determining the physical and electronic properties of molecular materials. libretexts.orglibretexts.orgck12.org In the solid state, the arrangement of molecules and the forces between them can significantly affect properties like charge mobility and photoluminescence. nih.govrsc.org For inorganic molecular crystals like P4Se3, the structural units are held together by van der Waals forces. acs.org The study of these weak interactions is crucial for understanding the structure-property relationships in these materials. acs.org While specific studies focusing solely on the influence of intermolecular interactions on the electronic properties of P4Se3 are not extensively detailed in the provided context, the general principles suggest that these interactions would indeed modulate its electronic behavior. The way molecules pack in a crystal can influence the electronic coupling between them, which is a key parameter in charge transport. uwa.edu.au
Quantum Chemical Insights into P-P and P-Se Bonding Characteristics
Quantum chemical calculations provide a powerful lens through which to examine the nature of chemical bonds. jocpr.comnih.govyoutube.com In P4Se3, the bonding between phosphorus (P) and selenium (Se) atoms, as well as between phosphorus atoms themselves, dictates the molecule's structure and reactivity. DFT calculations have been employed to analyze the bonding in P4Se3 upon coordination to metal fragments. researchgate.net These studies have revealed that the HOMO of the P4Se3 cage possesses a degree of P-P and P-Se antibonding character. researchgate.net This insight helps to explain the observed structural changes, such as cage contraction, upon complexation. researchgate.net The donation of electron density from this antibonding orbital to a metal center strengthens the internal bonding of the cage, leading to shorter bond lengths. researchgate.net Natural Bond Orbital (NBO) analysis is another quantum chemical tool that can provide a detailed picture of the bonding in terms of localized orbitals, charge distribution, and hyperconjugative interactions, further clarifying the nature of the P-P and P-Se bonds. conicet.gov.ar
Solid State Chemistry and Phase Behavior of Tetraphosphorous Triselenide
Polymorphism in P₄Se₃: α, α', β, and γ Crystalline Phases
Tetraphosphorous triselenide is known to exist in several polymorphic forms, which are different crystalline structures of the same compound. The most well-characterized of these are the α and α' phases.
The α-P₄Se₃ phase is the form stable at room temperature. Its structure was determined and analyzed, revealing important details about the intermolecular interactions within the crystal. acs.org The temperature dependence of its unit cell parameters has been studied over a range from 293 K down to 117 K, allowing for the estimation of its coefficient of volume thermal expansion. acs.org
A previously unreported crystalline phase, designated α'-P₄Se₃ , was also isolated and its crystal structure determined. acs.org This discovery was significant as it expanded the known phase diagram of P₄Se₃. The phase changes between the normal crystalline and the orientationally disordered phases have been investigated using differential scanning calorimetry (DSC). acs.org
The existence of these distinct crystalline phases is crucial for understanding the physical and chemical properties of P₄Se₃. The arrangement of the P₄Se₃ cage molecules within the crystal lattice differs between polymorphs, leading to variations in properties such as density, vibrational spectra, and electronic characteristics.
Detailed structural analysis of both α- and α'-P₄Se₃ provides insight into the intermolecular bonding present in the crystals. acs.org In the α' phase, the arrangement of molecules leads to the formation of double strands of cages, with intermolecular Se-Se bonds linking these strands. acs.org This contrasts with the bonding in the α phase and highlights the subtle yet important differences between the polymorphs.
Beyond the well-characterized α and α' phases, other crystalline forms, often referred to as β and γ phases, are known to exist, particularly at higher temperatures. These are generally less understood but are part of the complex thermal behavior of P₄Se₃, often preceding the transition to a plastic crystalline state.
| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Temperature (K) |
| α-P₄Se₃ | Monoclinic | P2₁/n | 9.638 | 11.797 | 13.731 | 90.46 | 1561.4 | 293 |
| α'-P₄Se₃ | Monoclinic | P2₁/c | 10.024 | 11.593 | 13.336 | 91.13 | 1548.1 | 133 |
Table 1: Crystallographic data for the α and α' phases of P₄Se₃. Data sourced from X-ray diffraction studies. acs.org
Orientational Disordering and Plastic Crystalline Transitions in P₄Se₃
A key feature of the solid-state behavior of P₄Se₃ is its ability to form a plastic crystalline phase at elevated temperatures. This phase is characterized by the molecules maintaining their positions on a regular crystal lattice, but with significant rotational or orientational freedom. This state is intermediate between a true ordered crystal and an isotropic liquid.
The transition to a plastic crystalline phase is a first-order solid-solid phase transition. scispace.com In this phase, the constituent molecules, in this case, the P₄Se₃ cages, are able to rotate, leading to an expanded crystal lattice. scispace.com This orientational disordering is a dynamic process where the molecules reorient themselves rapidly on their lattice sites.
Differential scanning calorimetry (DSC) has been a key technique in studying these transitions, allowing for the determination of the temperatures and enthalpies of the phase changes. acs.org The transition from the ordered crystalline phases (like α and α') to the plastic crystalline phase is marked by a significant absorption of heat.
The existence of a plastic crystalline phase has important implications for the material's properties. For instance, materials in this state can exhibit increased ductility and plasticity. The study of such phases is also of fundamental interest in understanding the mesophases that exist between the crystalline and liquid states. scispace.com
Molecular Dynamics Simulations of P₄Se₃ Phase Transitions
Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the complex phase transitions and molecular motions in P₄Se₃ at an atomic level. acs.orgresearchgate.net These simulations model the interactions between atoms over time, providing insights that can be difficult to obtain experimentally.
MD simulations have been used to study the stability of the P₄Se₃ cage structure itself. researchgate.net These studies have shown that the cage remains intact during simulations over several picoseconds, confirming its robust nature. researchgate.net
More complex MD simulations have been employed to explore the phase transitions in P₄Se₃. acs.org By simulating the system at different temperatures, researchers can observe the onset of orientational disorder and the transition to the plastic crystalline phase. These simulations can help to elucidate the microscopic mechanisms driving these transitions.
A significant challenge in simulating phase transitions is the timescale limitation. stackexchange.com Phase changes are often rare events that can occur over long timescales, which can be computationally expensive to simulate directly. stackexchange.com Despite these challenges, MD simulations have successfully provided valuable insights into the dynamic behavior of P₄Se₃.
Pressure-Induced Amorphous-to-Amorphous Transitions in P₄Se₃-Containing Glasses
The behavior of P₄Se₃ extends beyond its crystalline forms into the realm of amorphous materials or glasses. Phosphorus-selenium glasses, particularly those with compositions near P₄Se₃, have been the subject of studies into pressure-induced transformations. acs.org
Research has shown that applying high pressure to these glasses can induce transformations. nih.gov These are not crystallizations but rather transitions from one amorphous state to another with different densities and structural arrangements. This phenomenon is of significant interest in the broader field of glass science. frontiersin.orgresearchgate.netaps.org
The study of glassy phosphorus-selenium alloys has provided evidence for the existence of molecular clusters based predominantly on P₄Se₃ units. acs.org This suggests that the fundamental cage structure of P₄Se₃ plays a crucial role in the structure of these amorphous networks. Inelastic neutron scattering experiments on glassy P₀.₆₇Se₀.₃₃ have supported this view. acs.org
The ability to induce changes in the amorphous state through pressure opens up possibilities for tuning the properties of these materials. The densification of glasses under pressure can lead to changes in their mechanical and optical properties. frontiersin.org
Structural Dynamics of P₄Se₃ Cage Molecules in Different Phases
The dynamic behavior of the P₄Se₃ cage molecule is central to understanding its phase transitions and the properties of its various solid-state forms. The cage itself is not static, and its vibrational and rotational motions are key to its chemistry.
In the ordered crystalline phases (α and α'), the P₄Se₃ molecules are held in relatively fixed orientations within the lattice. acs.org However, even in these phases, the molecules exhibit vibrational motions, which can be studied using techniques like Raman and infrared spectroscopy.
As the temperature increases and the material transitions to the plastic crystalline phase, the orientational freedom of the cage molecules dramatically increases. The molecules begin to tumble and reorient on their lattice sites, a behavior that is characteristic of plastic crystals. acs.org
The structural dynamics of the P₄Se₃ cage are also relevant in the context of its coordination chemistry. The cage molecule can act as a ligand, coordinating to metal fragments. rsc.orgresearchgate.net The way in which the cage binds to a metal center can be influenced by its dynamic properties.
Understanding the structural dynamics of the P₄Se₃ cage molecule across its different phases provides a more complete picture of this fascinating compound, from its fundamental solid-state behavior to its potential applications in materials science and coordination chemistry.
Coordination Chemistry and Reaction Mechanisms Involving P4se3 As a Ligand
Ligand Transfer Reactions of P4Se3 to Transition Metal Fragments
The synthesis of transition metal complexes of P4Se3 often employs ligand transfer reactions, a strategy that facilitates the coordination of the poorly soluble P4Se3 cage to a metal center. A common approach involves the use of silver(I) complexes as transfer agents. For instance, silver complexes containing weakly coordinating anions (WCAs) have been successfully used to transfer the P4Se3 ligand to iron-containing fragments. rsc.org
In a typical reaction, a silver salt with a weakly coordinating anion, such as [Al(OC(CF3)3)4]⁻, is reacted with P4Se3. The resulting silver-P4Se3 adduct then readily transfers the P4Se3 cage to a suitable transition metal precursor, like [CpFe(CO)2Br] (FpBr). rsc.orgescholarship.org This method has proven effective for the synthesis of cationic iron-P4Se3 complexes. The driving force for this reaction is the formation of a more stable transition metal complex and the precipitation of the silver halide.
Formation of Metal-P4Se3 Coordination Complexes
The coordination of P4Se3 to transition metals typically occurs through one of the three basal phosphorus atoms, which act as σ-donors. This has been observed in a variety of complexes, most notably with iron. The reaction of P4Se3 with the electron-poor Fp⁺ moiety, [CpFe(CO)2]⁺, facilitated by silver-mediated ligand transfer, yields the complex [Fp-P4Se3][Al(OC(CF3)3)4]. rsc.orgescholarship.org
Interestingly, structural analysis of these complexes reveals that upon coordination, the P4Se3 cage undergoes a contraction, which is contrary to the more commonly observed cage expansion. rsc.orgresearchgate.net This phenomenon is accompanied by a blue shift in the vibrational spectra of the cage. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations suggest that this contraction is due to σ and π donation from the slightly P-P and P-Se antibonding HOMO of the P4Se3 cage to the metal acceptor fragment. rsc.orgresearchgate.net
Isomerism in P4Se3 coordination is a possibility, with the potential for coordination through the apical phosphorus atom. However, for P4Se3 complexes with the Fp⁺ fragment, isomer formation has not been observed, with coordination occurring exclusively through a basal phosphorus atom. escholarship.org
Table 1: Examples of Metal-P4Se3 Coordination Complexes
| Metal Fragment | P4Se3 Complex | Key Observations | Reference |
| [CpFe(CO)2]⁺ (Fp⁺) | [CpFe(CO)2(P4Se3)]⁺ | Basal P-coordination, cage contraction | rsc.orgescholarship.org |
| [CpFe(PPh3)(CO)]⁺ | [CpFe(PPh3)(CO)(P4Se3)]⁺ | Basal P-coordination, cage contraction | rsc.org |
| [(triphos)Rh]⁺ | [(triphos)Rh(P3Se3)] | Replacement of a basal P atom |
Investigations of P4Se3 Cage Cleavage by Transition Metal-Ligand Systems
While P4Se3 often coordinates as an intact cage, certain transition metal-ligand systems can induce its fragmentation. The reaction of P4Se3 with [RhCl(cod)]2 (cod = cycloocta-1,5-diene) in the presence of the tripodal phosphine (B1218219) ligand, triphos (1,1,1-tris(diphenylphosphinomethyl)ethane), leads to the remarkable cleavage of the P4Se3 cage. X-ray analysis of the resulting product, [(triphos)Rh(P3Se3)], reveals that the (triphos)Rh moiety has replaced one of the basal phosphorus atoms of the cage, forming a novel metallacycle. This demonstrates that the robust P4Se3 cage can be selectively opened and functionalized by carefully chosen transition metal fragments.
Similarly, studies on the reaction of [CpCr(CO)3]2 with P4Se3 have shown that under certain conditions, alongside the formation of complexes with intact P4Se3, products resulting from cage fragmentation, such as Cp4Cr4(CO)8(P2Se2), can be isolated. researchgate.net The opening of the P4Se3 cage is also a proposed mechanism in the formation of network structures in germanium-doped phosphorus selenide (B1212193) glasses under pressure. cbpbu.ac.in
Mechanistic Aspects of Ligand Substitution and Displacement in P4Se3 Complexes
The substitution of ligands in transition metal complexes, including those containing P4Se3, generally proceeds through a continuum of mechanisms, primarily categorized as associative, dissociative, or interchange pathways. inorgchemres.orglibretexts.org
Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, after which the leaving group departs.
Dissociative (D) Mechanism: The leaving group first detaches from the metal center, creating a lower coordination number intermediate, which is then attacked by the incoming ligand.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters and the leaving group departs in a single step, without a distinct intermediate. It can have associative (Ia) or dissociative (Id) character depending on the degree of bond formation and bond breaking in the transition state.
While specific kinetic studies on ligand substitution from pre-formed P4Se3 complexes are not extensively documented, the principles of coordination chemistry allow for predictions. For octahedral complexes, which are common in transition metal chemistry, dissociative or interchange mechanisms are generally favored. uvic.ca The lability of a ligand in a P4Se3 complex would depend on several factors, including the nature of the metal, the other ligands present, and the steric and electronic properties of the incoming ligand.
The formation of P4Se3 complexes via ligand transfer, for example, from a silver complex, is itself a ligand displacement reaction at the transition metal center, where the P4Se3 cage displaces a halide or another labile ligand. The kinetics of such reactions would provide insight into the mechanism of P4Se3 coordination.
Supramolecular Inclusion Chemistry of P4Se3 with Macrocyclic Complexes
The field of supramolecular chemistry involves the study of larger, organized chemical systems held together by non-covalent interactions. A key aspect of this field is host-guest chemistry, where a larger "host" molecule can encapsulate a smaller "guest" molecule. While macrocycles like cyclodextrins, calixarenes, and cucurbiturils are well-known hosts for a variety of guest molecules, their interaction with P4Se3 is a largely unexplored area. lincoln.ac.uk
However, a notable exception exists in the form of a solid-state 1:2 inclusion complex of P4Se3 with a metal(II) macrocyclic complex, {5,7,12,14-tetramethyldibenzo[b,i]-1,4,8,11-tetraazaannulenato}nickel(II) ([Ni(TMTAA)]). lincoln.ac.uk In this complex, [(P4Se3){Ni(TMTAA)}2], the P4Se3 molecule is encapsulated within a dimer of the [Ni(TMTAA)] macrocycles. lincoln.ac.uk The P4Se3 guest is disordered within the cavity. In the major orientation, a selenium atom and the unique apical phosphorus atom of P4Se3 are in closest proximity to the metal center of one macrocycle, while a basal phosphorus atom is closest to the metal of the second macrocycle. lincoln.ac.uk This finding demonstrates that P4Se3 can indeed act as a guest in a supramolecular assembly, opening a potential avenue for future research into its host-guest chemistry.
Advanced Materials Research Applications of P4se3 Based Compounds
P4Se3 as Anode Material in Rechargeable Ion Batteries
The quest for high-capacity, long-life, and cost-effective rechargeable batteries has led researchers to explore novel anode materials beyond conventional graphite. P4Se3 and its composites are being investigated as promising anode materials for potassium-ion, sodium-ion, and lithium-ion batteries due to their high theoretical capacities.
Potassium-ion batteries (KIBs) are gaining attention as alternatives to lithium-ion batteries for large-scale energy storage, thanks to the natural abundance and low cost of potassium. However, the large ionic radius of K+ poses a significant challenge for finding suitable anode materials.
A composite material, Se3P4@mesoporous carbon (Se3P4@C), has been developed as a high-performance anode for KIBs. researchgate.net In this configuration, nano-sized Se3P4 is synthesized and confined within a porous carbon matrix. researchgate.net This architecture offers several advantages: it improves electrical conductivity and effectively mitigates the large volume changes that occur during the charge-discharge cycles. researchgate.net The result is an anode with exceptional cycling life and high specific capacity. researchgate.net The Se3P4@C composite exhibits a high reversible initial capacity and maintains stable performance over hundreds of cycles. researchgate.net
Table 1: Performance of Se3P4@C Anode in Potassium-Ion Batteries
| Metric | Value | Conditions |
|---|---|---|
| Reversible Initial Capacity | 1036.8 mAh g⁻¹ | Current density of 50 mA g⁻¹ |
| Cycling Stability | 0.07% capacity decay per cycle | Over 300 cycles at 1000 mA g⁻¹ |
Data sourced from Small (2020). researchgate.net
Sodium-ion batteries (SIBs) represent another promising, cost-effective alternative to LIBs. bohrium.com P4Se3 molecular cages have been studied as a potential high-capacity anode material for SIBs. researchgate.net Theoretical investigations using Density Functional Theory (DFT) have explored the electrochemical performance of P4Se3. researchgate.net
These studies indicate that the reactions between sodium ions and the P4Se3 host material are exothermic, highlighting its suitability for the ion intercalation process. researchgate.net The calculations predict a very high storage capacity for sodium ions. researchgate.net Furthermore, the calculated diffusion barrier for sodium ions within the P4Se3 structure is minimal (0.18 eV), which suggests fast charging capabilities due to efficient ion movement. researchgate.net
Table 2: Theoretical Performance of P4Se3 Anode in Sodium-Ion Batteries
| Metric | Value |
|---|---|
| Calculated Storage Capacity | 1484.84 mAh g⁻¹ |
| Minimal Ion Diffusion Barrier | 0.18 eV |
| Open Circuit Voltage (OCV) | 0.31 V |
Data sourced from a 2024 DFT study. researchgate.net
While P4Se3 is considered a potential anode for lithium-ion batteries (LIBs), specific theoretical capacity values are not as prominently reported in recent literature as those for sodium and potassium ions. researchgate.net However, related phosphorus chalcogenide compounds have demonstrated significant promise. For instance, an amorphous phosphorus chalcogenide containing selenium (a-P4SSe2) delivers an outstanding reversible capacity of 636.2 mAh g⁻¹ at a high current density of 2 A g⁻¹ after 1400 cycles. The high theoretical capacity of phosphorus itself (2596 mAh/g) is a key driver for investigating phosphorus-based compounds as anodes. Studies on related cage-like molecules such as P4S3 confirm their potential for high-capacity storage of Li+ ions. researchgate.net These findings suggest that P4Se3 holds significant, albeit less quantified, potential as a high-capacity anode material for next-generation LIBs. researchgate.net
Role of P4Se3 in the Synthesis of Ternary Transition Metal Phosphorus Chalcogenides for Optoelectronic Devices
Two-dimensional (2D) ternary transition metal phosphorus chalcogenides (TMPCs) are a class of materials with widely tunable band gaps and rich electronic properties, making them attractive for applications in optoelectronics. However, their synthesis can be challenging. A universal synthesis strategy has been developed that uses phosphorus chalcogenides like P4Se3 as a precursor in a chemical vapor deposition (CVD) process.
This method simplifies the synthesis of various TMPCs, including FePSe3, MnPSe3, and CdPSe3, by reducing the number of precursors needed and avoiding the production of unwanted byproducts. The use of P4Se3 allows for the growth of high-quality 2D crystals of these ternary compounds, paving the way for the exploration of their optical and electronic properties.
The high-quality TMPC crystals synthesized using P4Se3 are suitable for fabricating high-performance optoelectronic devices. A photodetector based on CdPSe3, a material derived from this synthesis method, has shown superior detection performance. These photodetectors exhibit high responsivity and detectivity, with a fast response time, outperforming many previously reported photodetectors based on phosphorus compounds. The performance highlights the potential of P4Se3-derived materials in light-sensing applications.
Table 3: Performance of a CdPSe3-Based Photodetector
| Metric | Value |
|---|---|
| Responsivity | 582 mA W⁻¹ |
| Detectivity | 3.19 x 10¹¹ Jones |
| Rise Time | 611 µs |
Data sourced from Advanced Materials (2021).
Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Ternary transition metal phosphorus chalcogenides, which can be synthesized using P4Se3, have shown significant NLO properties.
For example, SnPS3, a TMPC grown using a similar subtractive-element growth strategy, exhibits a strong second-harmonic generation (SHG) signal, which is a key NLO effect. The effective nonlinear susceptibility of this material was found to be approximately eight times that of Molybdenum disulfide (MoS2), a well-known 2D material. This demonstrates the high quality of the TMPC crystals and promotes the exploration of P4Se3-derived systems for NLO applications.
Table 4: Nonlinear Optical Properties of SnPS3
| Property | Value | Wavelength |
|---|---|---|
| Effective Nonlinear Susceptibility (χ(2)) | 8.41 x 10⁻¹¹ m V⁻¹ | 1064 nm |
Data sourced from Advanced Materials (2021).
Research on Catalytic Applications of Tetraphosphorus (B14172348) Triselenide in Inorganic Synthesis Remains an Unexplored Frontier
Despite extensive investigation into the coordination chemistry of tetraphosphorus triselenide (P4Se3), its application as a ligand in catalytic inorganic synthesis appears to be a nascent or non-existent field of study, according to a comprehensive review of available scientific literature.
Tetraphosphorus triselenide, a cage-like molecule composed of a P4 tetrahedron with three selenium atoms bridging adjacent phosphorus atoms, has intrigued chemists for its unique structural and electronic properties. Researchers have successfully synthesized and characterized a variety of coordination complexes where P4Se3 acts as a ligand, binding to various metal centers. These studies have provided valuable insights into the fundamental coordination behavior of this phosphorus-rich chalcogenide.
For instance, the reaction of P4Se3 with metal carbonyl dimers, such as [CpCr(CO)3]2, has been shown to yield complex tetranuclear chromium clusters where the P4Se3 cage is incorporated into the metallic framework. acs.org Similarly, iron-containing fragments like [Fe(Cp)(CO)2]+ and [Fe(Cp)(PPh3)(CO)]+ have been used to form cationic complexes with P4Se3, demonstrating the versatility of the cage as a ligand. researchgate.netresearchgate.net The coordination of P4Se3 to a nickel(0) center has also been structurally characterized, revealing that the intact P4Se3 cage coordinates to the metal through its apical phosphorus atom. capes.gov.br
These studies unequivocally establish that P4Se3 can function as a ligand in coordination chemistry. However, the subsequent exploration of these P4Se3-based coordination compounds for catalytic activities in inorganic synthesis is conspicuously absent from the published literature. While the broader fields of catalysis by metal complexes and phosphorus-based catalysis are vast and well-documented, the specific role of P4Se3 as a ligand in a catalytically active complex for inorganic synthesis has not been reported. nih.govnih.govspringer.comrsc.org
Research into other metal phosphorus trichalcogenides has touched upon their potential catalytic properties. arxiv.org However, these studies focus on the layered materials themselves rather than discrete coordination complexes where P4Se3 is a ligand. The catalytic applications of other phosphorus-containing ligands are also well-established, but these typically involve organophosphines or other phosphorus-based systems that are structurally distinct from the inorganic P4Se3 cage. nih.govnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing tetraphosphorus triselenide (P₄Se₃) in laboratory settings?
- Methodological Answer : P₄Se₃ is typically synthesized via direct combination of red phosphorus and selenium under controlled high-temperature conditions (300–400°C) in an inert atmosphere. Stoichiometric ratios (4:3 P:Se) are critical to avoid side products like P₄Se₄ or PSe₂. Post-synthesis purification involves vacuum sublimation to isolate crystalline P₄Se₃. Safety protocols for handling selenium (toxic) and flammable byproducts must be strictly followed .
Q. What spectroscopic techniques are most effective for characterizing P₄Se₃’s molecular structure?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal lattice parameters and confirms the cage-like P₄Se₃ structure.
- Raman Spectroscopy : Identifies vibrational modes (e.g., P-P and P-Se bonds) to distinguish P₄Se₃ from other phosphorus selenides.
- ³¹P NMR : Detects phosphorus environments, with shifts around 50–100 ppm indicative of P₄Se₃’s unique bonding .
Q. How should researchers handle safety risks associated with P₄Se₃?
- Methodological Answer : P₄Se₃ is highly flammable and reacts vigorously with oxidizing agents. Use inert gas gloveboxes for storage and handling. Emergency protocols should include CO₂ fire extinguishers and personal protective equipment (PPE) to mitigate selenium exposure risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., Raman vs. NMR) when characterizing P₄Se₃?
- Methodological Answer : Contradictions arise from sample purity or polymorphic variations. A combined approach is recommended:
- Complementary Techniques : Pair XRD with solid-state NMR to cross-validate structural assignments.
- Computational Modeling : Density Functional Theory (DFT) simulations can predict vibrational spectra and NMR chemical shifts, aiding in data interpretation .
- Example Data Table :
Q. What experimental strategies address the challenges in synthesizing phase-pure P₄Se₃?
- Methodological Answer : Phase purity is compromised by selenium’s volatility. Strategies include:
- Gradient Heating : Slow temperature ramping (5°C/min) to ensure homogeneous reaction.
- Excess Phosphorus : A 10% molar excess of phosphorus reduces Se-rich byproducts.
- In Situ Monitoring : Differential Scanning Calorimetry (DSC) tracks phase transitions during synthesis .
Q. How does the formation of P₄Se₃ adducts (e.g., with BI₃) influence its reactivity and electronic properties?
- Methodological Answer : Adduct formation (e.g., P₄Se₃·BI₃) alters Lewis acidity and bandgap. Experimental steps:
- Co-crystallization : React P₄Se₃ with BI₃ in dichloromethane at −20°C.
- DFT Studies : Calculate charge transfer and orbital interactions to explain enhanced conductivity.
- Thermogravimetric Analysis (TGA) : Measures adduct stability up to 150°C .
Theoretical and Computational Questions
Q. What computational models best predict P₄Se₃’s thermodynamic stability and reactivity?
- Methodological Answer :
- Ab Initio Molecular Dynamics (AIMD) : Simulates decomposition pathways under thermal stress.
- QSPR Models : Correlate molecular descriptors (e.g., bond dissociation energies) with experimental stability data.
- Validation : Compare computed phase diagrams with DSC/TGA results .
Guidance for Experimental Design
Q. How to design a study investigating P₄Se₃’s optical properties for semiconductor applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
